Cas no 550-99-2 (Naphazoline hydrochloride)
Naphazoline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Naphthylmethyl)-2-imidazoline hydrochloride
- Naphazoline hydrochloride
- Naphazoline HCl
- naphconforte
- naphthasoliumchloride
- niazol
- privinehydrochloride
- prizolehydrochloride
- rhinantin
- rhinoperd
- sanorin-spofa
- 2-(1-Naphthylmethyl)-2-Imidazoline Hydro- Chloride
- 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole,hydrochloride
- Naphazoline (hydrochloride)
- NAPHAZOLINE HCL(P)
- Naphazoline hydrochloride BP98 USP24
- NAPHAZOLINE HYDROCHLORIDE EXTRA PURE PH EUR,BP,USP
- 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazole Hydrochloride
- 2-(1-Naphthylmethyl)imidazoline hydrochloride
- CHEMBL1706
- 2-(naphthalen-1-ylmethyl)-4,5-dihydro-
- hydron;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;chloride
- Naphazoline hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Sato Clear
- SPECTRUM1500424
- UNII-MZ1131787D
- SCHEMBL24153
- LT00114215
- DTXCID801011874
- Naphcon forte
- NAPHAZOLINE HYDROCHLORIDE [HSDB]
- CCG-40122
- Privine hydrochloride
- MLS000028434
- Clear Eyes
- 2-(1-Naphthylmethyl)-4,5-dihydro-1H-imidazole
- Tox21_111255_1
- Pi Yuan Chin
- Degest-2
- Naphazoline hydrochloride (USP:JAN)
- WLN: L66J B1- BT5M CN BUTJ &GH
- HY-B0446
- Naphcon
- AC1LCWB1
- Naphazoline hydrochloride [JAN]
- NAPHAZOLINE HYDROCHLORIDE COMPONENT OF NAPHCON-A
- MolPort-000-703-064
- NAPHAZOLINE HYDROCHLORIDE (USP-RS)
- C07898
- Naphazoline hydrochloride [USP:JAN]
- FT-0603466
- NSC-35711
- 2-Imidazoline, monohydrochloride
- Albalon Liquifilm
- NSC757110
- SureCN1649580
- NAPHAZOLINE HYDROCHLORIDE (EP MONOGRAPH)
- SR-01000000067-3
- 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole hydrochloride
- Naphazoline hydrochloride (JP17/USP)
- AS-16861
- HMS1568I13
- Albalon (TN)
- NSC35711
- Pharmakon1600-01500424
- Naphazoline Monohydrochloride
- NSC-757110
- NCGC00094732-03
- CAS-550-99-2
- EINECS 208-989-2
- NAPHAZOLINE HYDROCHLORIDE COMPONENT OF OPCON-A
- NAPHAZOLINE HYDROCHLORIDE [USP-RS]
- 2-(1-Naphthylmethyl)-2-imidazoline monohydrochloride
- NAPHAZOLINE HYDROCHLORIDE [EP IMPURITY]
- SMR000058292
- NAPHAZOLINE HYDROCHLORIDE (USP MONOGRAPH)
- Monohydrochloride, Naphazoline
- MLS002222217
- Prestwick_507
- NAPHAZOLINE HYDROCHLORIDE [VANDF]
- SW196701-3
- Naphthasolium chloride
- NAPHAZOLINE HYDROCHLORIDE [USP MONOGRAPH]
- MLS001148448
- VASOCON-A COMPONENT NAPHAZOLINE HYDROCHLORIDE
- NAPHCON-A COMPONENT NAPHAZOLINE HYDROCHLORIDE
- AKOS015908797
- NAPHAZOLINE HYDROCHLORIDE [ORANGE BOOK]
- N0542
- 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, hydrochloride (1:1)
- Naphazoline chloride
- 2-Imidazoline, 2-(1-naphthylmethyl)-, monohydrochloride
- NAPHAZOLINE HYDROCHLORIDE [WHO-DD]
- NAPHAZOLINE HYDROCHLORIDE (EP IMPURITY)
- NAPHAZOLINE HYDROCHLORIDE (MART.)
- Vasocon (TN)
- 550-99-2
- NS00076392
- MZ1131787D
- Sanorin
- NAPHAZOLINE HYDROCHLORIDE [EP MONOGRAPH]
- HSDB 2174
- Vasoclear
- NAFASOLINA
- HMS1920P11
- NSC 35711
- Stricylon
- EX-A4103
- Opcon
- Naphazolini chloridum
- VISINE-A COMPONENT NAPHAZOLINE HYDROCHLORIDE
- NCGC00016506-07
- NAPHAZOLINE HYDROCHLORIDE [MART.]
- W-105587
- Clera hydrochloride
- NAPHAZOLINEHYDROCHLORIDE
- SR-01000000067
- Hydrochloride, Naphazoline
- Naphazoline Hydrochloride,(S)
- 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, monohydrochloride
- NAPHAZOLINE HYDROCHLORIDE COMPONENT OF VASOCON-A
- Naphthylmethylimidazolinhydrochlorid
- Opera_ID_230
- Coldan
- 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride
- NCGC00094732-01
- Comfort Eye Drops
- CHEBI:7470
- Naphazoline hydrochloride (Naphcon)
- LT00233108
- s2519
- AMY23173
- D00743
- Tox21_111255
- NAPHAZOLINE HCL [INCI]
- NC00523
- Rinofug
- Vasocon
- DJDFFEBSKJCGHC-UHFFFAOYSA-N
- 2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole monohydrochloride
- Naphazoline hydrochloride, United States Pharmacopeia (USP) Reference Standard
- Albalon
- Albacon
- Naphazoliniumchlorid
- NCGC00094732-04
- DTXSID7045788
- Nazal
- 1H-Imidazole,5-dihydro-2-(1-naphthalenylmethyl)-, monohydrochloride
- Prizole hydrochloride
- Strictylon
- component of Nasocon
- NAPHAZOLINE HYDROCHLORIDE [MI]
- NCGC00094732-02
- NAPHAZOLINE HYDROCHLORIDE COMPONENT OF VISINE-A
- OPCON-A COMPONENT NAPHAZOLINE HYDROCHLORIDE
- Q27887678
- H12006
- NAFAZAIR
- A830484
- MFCD00012554
- Naphazoline hydrochloride (JP18/USP)
-
- MDL: MFCD00012554
- Inchi: 1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H
- InChI Key: DJDFFEBSKJCGHC-UHFFFAOYSA-N
- SMILES: Cl.N1CCN=C1CC1=CC=CC2C=CC=CC1=2
- BRN: 3716843
Computed Properties
- Exact Mass: 246.09200
- Monoisotopic Mass: 246.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 24.4A^2
Experimental Properties
- Color/Form: White crystalline powder, odorless and bitter.
- Density: 1.1375
- Melting Point: 258°C(lit.)
- Boiling Point: No data available
- Flash Point: No data available
- Water Partition Coefficient: 170 g/L (20 ºC)
- PSA: 24.39000
- LogP: 2.95040
- Merck: 6368
- Sensitiveness: Hygroscopic
- pka: pKa (25°C) 10.35 ±0.02, (35°C) 10.13 ±0.02, (45°C) 9.92 ±0.03; pKa (25°C) 10.35 ±0.02, (35°C) 10.13 ±0.02, (45°C) 9.92 ±0.03
- Solubility: 40 g of this product can be dissolved in 100 ml of water. Soluble in ethanol, slightly soluble in chloroform, insoluble in benzene and diethyl ether.
- Vapor Pressure: No data available
Naphazoline hydrochloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300
- Warning Statement: P264,P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S45-S36/37/39-S24/25
- RTECS:NJ4375000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- Toxicity:LD50 s.c. in rats: 385 mg/kg (Gylfe)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R23/24/25
- Packing Group:III
- Hazard Level:6.1
Naphazoline hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Naphazoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0446-10mM*1mLinDMSO |
Naphazoline hydrochloride |
550-99-2 | 98.37% | 10mM*1mLinDMSO |
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| MedChemExpress | HY-B0446-500mg |
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| MedChemExpress | HY-B0446-1g |
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| MedChemExpress | HY-B0446-5g |
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550-99-2 | 98.12% | 5g |
¥200 | 2025-04-16 | |
| MedChemExpress | HY-B0446-10g |
Naphazoline hydrochloride |
550-99-2 | 98.37% | 10g |
¥900 | 2023-08-31 | |
| TRC | N343950-5g |
Naphazoline Hydrochloride |
550-99-2 | 5g |
$ 138.00 | 2023-09-06 | ||
| TRC | N343950-10g |
Naphazoline Hydrochloride |
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$161.00 | 2023-05-17 | ||
| TRC | N343950-25g |
Naphazoline Hydrochloride |
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$ 135.00 | 2022-06-03 | ||
| TRC | N343950-100g |
Naphazoline Hydrochloride |
550-99-2 | 100g |
$276.00 | 2023-05-17 | ||
| S e l l e c k ZHONG GUO | S2519-50mg |
Naphazoline HCl |
550-99-2 | 99.83% | 50mg |
¥788.55 | 2023-09-16 |
Naphazoline hydrochloride Suppliers
Naphazoline hydrochloride Related Literature
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Eman Y. Z. Frag,Gehad G. Mohamed,F. A. Nour El-Dien,Marwa E. Mohamed Analyst 2011 136 332
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2. Synergy evaluation by a pathway–pathway interaction network: a new way to predict drug combinationDi Chen,Huamin Zhang,Peng Lu,Xianli Liu,Hongxin Cao Mol. BioSyst. 2016 12 614
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Kunihiro Kamata,Misako Takahashi,Kiyoshi Terajima,Motohiro Nishijima Analyst 1995 120 2755
-
Zhen Lin,Hui Chen,Jin-Ming Lin Analyst 2013 138 5182
-
Zhen Lin,Hui Chen,Jin-Ming Lin Analyst 2013 138 5182
Additional information on Naphazoline hydrochloride
Introduction to Naphazoline Hydrochloride (CAS No. 550-99-2)
Naphazoline hydrochloride, a well-known ophthalmic decongestant, is widely recognized for its efficacy in alleviating redness and irritation in the eyes. With the chemical formula C10H14N2HCl, this compound is classified as an imidazoalkaloid and has been a staple in over-the-counter eye drops for decades. Its molecular structure, characterized by a naphazoline core, contributes to its ability to constrict blood vessels in the ocular region, thereby reducing inflammation and redness.
The CAS number 550-99-2 uniquely identifies Naphazoline hydrochloride in the chemical industry and ensures consistency in its production and application. This compound is primarily synthesized through organic reactions involving imidazole derivatives and subsequent salt formation with hydrochloric acid. The synthesis process is optimized to achieve high purity, which is crucial for pharmaceutical applications.
In recent years, Naphazoline hydrochloride has garnered attention not only for its traditional uses but also for its potential in novel therapeutic applications. Studies have explored its role in neuroprotection and anti-inflammatory mechanisms, suggesting that it may have broader implications beyond ophthalmic care. For instance, research indicates that Naphazoline hydrochloride can modulate certain neurotransmitter pathways, which could be beneficial in managing conditions associated with neuroinflammation.
The ophthalmic decongestant properties of Naphazoline hydrochloride are well-documented, with clinical trials demonstrating its effectiveness in reducing eye redness within minutes of application. This rapid onset of action makes it a preferred choice for individuals experiencing minor eye irritations caused by environmental factors, allergies, or dryness. However, it is important to note that prolonged use can lead to rebound congestion, where the eyes become more red after the initial relief.
Recent advancements in drug delivery systems have enhanced the efficacy and safety of Naphazoline hydrochloride. Researchers are developing sustained-release formulations that minimize the risk of rebound effects while maintaining therapeutic benefits. These innovations aim to provide longer-lasting relief without compromising on patient comfort. Additionally, combination therapies involving Naphazoline hydrochloride with other anti-inflammatory agents are being investigated for more comprehensive treatment of ocular conditions.
The chemical stability of Naphazoline hydrochloride is another critical aspect that ensures its effectiveness. Studies have shown that proper storage conditions, such as temperature control and moisture exclusion, significantly prolong the shelf life of products containing this compound. This stability is essential for maintaining the integrity of pharmaceutical formulations and ensuring consistent performance across different batches.
Regulatory agencies worldwide have stringent guidelines for the use of Naphazoline hydrochloride in pharmaceutical products. These regulations ensure that the compound is manufactured under controlled conditions and meets quality standards before reaching consumers. Compliance with Good Manufacturing Practices (GMP) is mandatory to guarantee the safety and efficacy of eye drops containing Naphazoline hydrochloride.
The environmental impact of Naphazoline hydrochloride production and disposal is also a topic of interest. Efforts are being made to develop eco-friendly synthesis methods that reduce waste and minimize environmental footprint. Furthermore, proper disposal protocols are recommended to prevent contamination of water sources and soil ecosystems.
In conclusion, Naphazoline hydrochloride remains a cornerstone in ophthalmic care due to its proven efficacy and rapid action. While traditional uses focus on alleviating redness and irritation, emerging research highlights its potential in broader therapeutic applications. Continued innovation in drug delivery systems and sustainable manufacturing practices will further enhance its utility and ensure long-term benefits for patients worldwide.
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